molecular formula C9H10ClFN2O B6646229 1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea

1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea

Cat. No.: B6646229
M. Wt: 216.64 g/mol
InChI Key: OTHPBXSKIPGKHP-UHFFFAOYSA-N
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Description

1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is further attached to a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with methylurea under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The urea moiety can undergo hydrolysis in the presence of acids or bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Oxidation: Oxidized phenyl derivatives.

    Reduction: Reduced phenyl derivatives.

    Hydrolysis: Decomposition products of the urea moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea involves its interaction with specific molecular targets, leading to various biological effects. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The urea moiety can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro and fluoro substituents on the phenyl ring but has a different core structure.

    3-Chloro-4-fluorophenyl derivatives: Various derivatives with similar substituents but different functional groups.

Uniqueness: 1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the presence of a methylurea moiety. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2O/c1-13(9(12)14)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHPBXSKIPGKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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